PDK1 Inhibition Potency and Isozyme Selectivity Profile
1-Propargyl-3-methoxypyridine-2-one exhibits nanomolar inhibitory activity against pyruvate dehydrogenase kinase isozyme 1 (PDK1), with a Ki value of 109 nM as determined by enzymatic assay using full-length His6-tagged PDK1 expressed in E. coli with PDHA1 as substrate [1]. Notably, the compound displays isozyme selectivity, showing >11-fold weaker inhibition against PDK2 (Ki = 1,270 nM) under comparable assay conditions [1]. This differential inhibition profile suggests that the 3-methoxy substitution on the pyridinone scaffold contributes to preferential binding within the ATP-binding pocket of PDK1 relative to PDK2.
| Evidence Dimension | Kinase inhibition (Ki) and isozyme selectivity ratio |
|---|---|
| Target Compound Data | PDK1 Ki = 109 nM; PDK2 Ki = 1,270 nM |
| Comparator Or Baseline | Within-compound comparison: PDK1 vs. PDK2 inhibition |
| Quantified Difference | ~11.6-fold selectivity for PDK1 over PDK2 (1,270 / 109 = 11.65) |
| Conditions | Inhibition of full-length His6-tagged PDK1 and PDK2 expressed in E. coli using full-length His6-tagged PDHA1 as substrate; 30-minute incubation; detection via ELISA [1] |
Why This Matters
For researchers targeting PDK1 in metabolic disorders or oncology, this selectivity data reduces the risk of off-target PDK2-mediated effects and informs dose-response experimental design compared to non-selective pan-PDK inhibitors.
- [1] BindingDB. BDBM50237390 (CHEMBL4099635): 1-Propargyl-3-methoxypyridine-2-one — PDK1 Ki = 109 nM; PDK2 Ki = 1.27E+3 nM. View Source
